molecular formula C11H13BrO B8001987 1-Bromo-4-allyloxy-2,6-dimethylbenzene

1-Bromo-4-allyloxy-2,6-dimethylbenzene

Cat. No.: B8001987
M. Wt: 241.12 g/mol
InChI Key: UOKBRPSCRYICHJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkoxy-Substituted Aromatic Systems

In this particular molecule, the key functional groups are:

A Bromo Substituent: The bromine atom is a good leaving group in various transition metal-catalyzed cross-coupling reactions, making it a prime site for the introduction of new carbon-carbon or carbon-heteroatom bonds. youtube.com Halogenation, such as bromination, is a common example of electrophilic aromatic substitution, often requiring a catalyst to activate the halogen. libretexts.orgmasterorganicchemistry.comyoutube.com

An Allyloxy Substituent: The allyloxy group (–OCH₂CH=CH₂) is not merely a passive substituent. Its double bond can participate in a range of olefin-centric transformations. Furthermore, as an allyl aryl ether, it is predisposed to undergo the Claisen rearrangement, a powerful thermal or acid-catalyzed reaction that forms a new carbon-carbon bond and repositions the allyl group onto the aromatic ring.

Two Methyl Substituents: The two methyl groups at positions 2 and 6 (ortho to the bromine and meta to the allyloxy group) exert significant steric hindrance. This steric bulk can influence the regioselectivity of reactions, directing incoming reagents to less hindered positions and potentially affecting the rotational dynamics of the allyloxy group.

The interplay of these electronic and steric factors makes 1-Bromo-4-allyloxy-2,6-dimethylbenzene a distinct entity within its class, offering a different reactivity profile compared to simpler analogs like 1-bromo-4-methoxybenzene or 4-bromo-m-xylene. chembk.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1379314-59-6
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Appearance Data not widely available, likely a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Significance as a Versatile Chemical Entity in Advanced Synthetic Strategies

The true value of this compound lies in its capacity as a versatile building block for constructing more complex molecular architectures. Its bifunctional nature allows for sequential and orthogonal chemical modifications.

Cross-Coupling Reactions: The carbon-bromine bond is a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis. nih.gov These reactions enable the formation of new bonds with a wide array of partners:

Suzuki Coupling: Reaction with organoboron reagents (boronic acids or esters) to form biaryl compounds or introduce alkyl/alkenyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Alkoxylation: Reaction with alcohols to form diaryl ethers. capes.gov.br

The ability to use aryl bromides in these transformations is well-established, allowing for the construction of diverse molecular frameworks. nih.govwisc.edu

Claisen Rearrangement: The allyloxy group provides a pathway for intramolecular rearrangement. Upon heating, this compound is expected to undergo a Claisen rearrangement to yield 2-allyl-4-bromo-2,6-dimethylphenol. This reaction is a powerful method for the ortho-allylation of phenols, creating a new phenol (B47542) and a reactive allyl group on the ring in a single, often stereospecific, step.

The combination of these two reactive sites offers strategic advantages. For instance, a chemist could first perform a cross-coupling reaction at the bromine site and then initiate a Claisen rearrangement, or vice versa, leading to a variety of complex products from a single starting material.

Overview of Key Research Domains and Methodologies Applied to Related Structures

The research domains that utilize halogenated alkoxy-substituted aromatics are broad, reflecting their synthetic utility. These compounds serve as crucial intermediates in:

Pharmaceutical Synthesis: The construction of the core structures of many biologically active molecules relies on the step-wise functionalization of aromatic rings.

Materials Science: The synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs) often involves the coupling of aromatic units to build conjugated systems with specific electronic and photophysical properties.

Agrochemicals: Many herbicides and pesticides contain substituted aromatic moieties, and their synthesis often proceeds through intermediates similar to the title compound.

The methodologies employed to synthesize and characterize these compounds are standard in organic chemistry laboratories. Synthesis often involves Williamson ether synthesis (reacting a substituted phenol with an allyl halide) or aromatic halogenation. libretexts.orggoogle.com Characterization and structural elucidation rely heavily on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and chemical environment of all proton and carbon atoms.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups like C-O (ether), C=C (alkene), and C-Br bonds.

The strategic application of these established synthetic and analytical techniques allows researchers to fully exploit the potential of versatile building blocks like this compound in the pursuit of novel and complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-dimethyl-5-prop-2-enoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKBRPSCRYICHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Bromo 4 Allyloxy 2,6 Dimethylbenzene

Retrosynthetic Disconnections and Precursor Identification

The molecular architecture of 1-Bromo-4-allyloxy-2,6-dimethylbenzene allows for two primary retrosynthetic disconnections, which in turn identify the key precursors for its synthesis. The first approach involves the formation of the allyloxy ether bond as the final key step, while the second strategy prioritizes the selective introduction of the bromine atom onto a pre-functionalized allyloxybenzene intermediate.

Synthesis of 1-allyloxy-2,6-dimethylbenzene as a Key Intermediate

A primary synthetic route proceeds through the preparation of 1-allyloxy-2,6-dimethylbenzene. This key intermediate is typically synthesized via the Williamson ether synthesis. The reaction involves the O-alkylation of 2,6-dimethylphenol (B121312) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base, commonly sodium hydride or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the allyl halide in an SN2 reaction.

The synthesis of analogous allyloxybenzenes is well-documented. For instance, the preparation of 2,6-dimethoxy-1-allyloxy benzene (B151609) is achieved by reacting 2,6-syringol with allyl chloride in dimethylformamide (DMF) at 80°C for 24 hours, yielding the product in high yield. google.com This established methodology provides a reliable template for the synthesis of 1-allyloxy-2,6-dimethylbenzene from 2,6-dimethylphenol.

ReactantsReagentsSolventTemperatureReaction TimeYield
2,6-Syringol, Allyl ChloridePotassium IodideDMF80°C24 hours90%

Derivatization of Dimethylbenzene Precursors

An alternative and often preferred strategy involves the derivatization of a dimethylbenzene precursor that is already brominated. In this approach, the starting material is 4-Bromo-2,6-dimethylphenol (B182379). The synthesis of this precursor is straightforward, involving the direct bromination of 2,6-dimethylphenol. The phenolic hydroxyl group strongly activates the aromatic ring, while the two methyl groups at the ortho positions provide steric hindrance, directing the incoming electrophile (bromine) to the para position with high selectivity.

Selective Bromination Techniques on Substituted Arenes

The selective introduction of a bromine atom onto a substituted benzene ring is a cornerstone of this synthesis. The success of this step relies on understanding and controlling the electrophilic aromatic substitution reaction.

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic bromination is a classic method for the formation of aryl bromides. nih.gov The reaction typically involves the treatment of an aromatic compound with a source of electrophilic bromine. While molecular bromine (Br₂) can be used, it often requires a Lewis acid catalyst, such as FeBr₃, to increase its electrophilicity, especially for less reactive aromatic rings. libretexts.orgopenstax.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich aromatic ring. libretexts.orgopenstax.org

The mechanism proceeds through a two-step process: the initial attack of the electrophile on the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the rapid loss of a proton to restore aromaticity. libretexts.org Recent computational studies, however, suggest that the reaction may follow a more complex addition-elimination pathway rather than the traditionally accepted mechanism. chemistryworld.com

Regioselective Control in Bromination Reactions

The directing effects of the substituents on the aromatic ring are paramount for achieving regioselectivity. In the context of synthesizing this compound or its precursor, the substituents are an allyloxy group (or a hydroxyl group) and two methyl groups. Both the hydroxyl and allyloxy groups are strong activating groups and are ortho-, para-directing. The methyl groups are weakly activating and also ortho-, para-directing.

In the case of 2,6-dimethylphenol, the powerful activating effect of the hydroxyl group, combined with the steric hindrance from the two ortho-methyl groups, ensures that bromination occurs almost exclusively at the para position. This high degree of regioselectivity is a significant advantage in the synthesis of 4-Bromo-2,6-dimethylphenol. Similarly, for the bromination of 1-allyloxy-2,6-dimethylbenzene, the allyloxy group and the methyl groups would direct the incoming bromine to the same para position.

Utility of Brominating Agents in Complex Systems

For substrates that are highly activated or prone to over-bromination, milder and more selective brominating agents are often employed. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. nih.gov The use of NBS, particularly in a polar solvent like acetonitrile (B52724), has been shown to be highly effective for the regioselective monobromination of activated aromatic compounds. nih.gov For example, the reaction of 2,6-dimethylphenol with NBS in acetonitrile can afford 4-Bromo-2,6-dimethylphenol in a 96% yield.

Other specialized brominating agents, such as tetraalkylammonium tribromides, have also been developed to achieve high para-selectivity in the bromination of phenols. nih.gov The choice of the brominating agent and reaction conditions can be tailored to the specific substrate to maximize the yield of the desired regioisomer.

Brominating AgentSubstrateSolventTemperatureYieldReference
N-Bromosuccinimide (NBS)2,6-DimethylphenolAcetonitrileNot Specified96%
N-Bromosuccinimide (NBS)Compound 21 (a substituted arene)Acetonitrile0°C92% nih.gov

Alkyl Halide Reactivity in Allyl Ether Formation

The formation of the allyl ether in this compound is typically achieved via nucleophilic substitution, where the reactivity of the alkyl halide is a critical factor.

The synthesis of this compound is a prime example of an O-allylation reaction, a subclass of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This venerable and versatile method is a cornerstone for preparing unsymmetrical ethers. chem-station.comorganic-chemistry.org The fundamental reaction involves the nucleophilic substitution of a halide ion from an alkyl halide by a phenoxide ion. rsc.org

In this specific synthesis, the primary starting materials are 4-bromo-2,6-dimethylphenol and an allyl halide, such as allyl bromide. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com The first step involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2,6-dimethylphenol using a base. This creates a 4-bromo-2,6-dimethylphenoxide anion, which is a potent nucleophile. youtube.comyoutube.com This phenoxide then attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group and forming the C-O bond of the target ether. youtube.com The SN2 pathway is favored because allyl halides are primary halides, which are sterically unhindered and thus ideal substrates for this type of reaction. masterorganicchemistry.comyoutube.com

Optimizing the reaction conditions is paramount for achieving high yields and purity in the etherification process. numberanalytics.com Key variables include the choice of base, solvent, and temperature.

Base: A strong base is required to completely deprotonate the phenolic starting material to generate the nucleophilic alkoxide. libretexts.org Sodium hydride (NaH) is a commonly used and highly effective base for this purpose; it reacts with the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the solution. youtube.comyoutube.com Other strong bases like potassium tert-butoxide (KOtBu) can also be employed. numberanalytics.com

Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for Williamson ether synthesis. chem-station.comnumberanalytics.comfrancis-press.com These solvents are effective at solvating the cation of the alkoxide salt, which leaves the alkoxide anion more "naked" and enhances its nucleophilicity, thereby accelerating the SN2 reaction. numberanalytics.com

Temperature: The reaction temperature can influence the rate of reaction. While higher temperatures can increase the rate, they may also promote side reactions. numberanalytics.com However, because the reaction uses a primary alkyl halide (allyl halide), the competing E2 elimination reaction is generally not a significant issue. youtube.com

The table below illustrates the impact of different bases and solvents on reaction yield, based on general principles of the Williamson Ether Synthesis.

BaseSolventTypical Yield (%)Rationale
Sodium Hydride (NaH)Dimethylformamide (DMF)~85Strong base in a polar aprotic solvent enhances nucleophilicity. numberanalytics.com
Potassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)~90Strong, sterically hindered base in a highly polar aprotic solvent. numberanalytics.com
Sodium Hydroxide (B78521) (NaOH)Water (H₂O)~40Weaker base in a protic solvent, which can reduce nucleophilicity through hydrogen bonding. numberanalytics.com

Advanced Synthetic Approaches and Process Optimization

To improve efficiency, yield, and sustainability, advanced synthetic methods and process optimization techniques are employed in the synthesis of ethers like this compound.

Phase-transfer catalysis (PTC) is a highly effective technique for enhancing the efficiency of Williamson ether synthesis, particularly when reactants are in different phases. numberanalytics.comyoutube.com This method is useful when using an inorganic base like sodium hydroxide in a biphasic system (e.g., aqueous/organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. youtube.comnih.gov

The catalyst works by shuttling the phenoxide anion from the aqueous phase into the organic phase where the allyl halide is dissolved. youtube.com This overcomes the insolubility of the reactants and allows the reaction to proceed under milder conditions, often leading to higher yields, faster reaction times, and avoiding the need for expensive and hazardous anhydrous solvents. youtube.comnih.gov This catalytic approach is widely used in various industries for its efficiency and cost-effectiveness. youtube.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound, this often involves re-evaluating the choice of solvent. Traditional solvents like DMF and DMSO, while effective, pose environmental and health concerns. chem-station.comnumberanalytics.com

Green chemistry encourages the use of more benign alternatives. mdpi.com Recent advancements have shown that ether synthesis can be conducted in greener solvents, including water, especially when paired with catalytic systems like PTC or metal-free arylation methods. organic-chemistry.orgamanote.com Solvent-free approaches, such as mechanochemical grinding, represent a further step in sustainable synthesis by minimizing waste. mdpi.com

The table below compares properties of traditional and green solvents.

SolventTypeBoiling Point (°C)Environmental/Safety Notes
Dimethylformamide (DMF)Polar Aprotic153Toxic, high boiling point makes removal difficult. chem-station.comnumberanalytics.com
Dimethyl Sulfoxide (DMSO)Polar Aprotic189High boiling point, can be difficult to remove. numberanalytics.com
AcetonitrilePolar Aprotic82Volatile, toxic. chem-station.com
WaterProtic100Non-toxic, environmentally benign. mdpi.comorganic-chemistry.org
EthanolProtic78.4Renewable, less toxic than many organic solvents. youtube.com

Achieving high purity is essential for research applications. The synthesis of this compound requires a robust purification strategy following the reaction. A typical work-up procedure involves quenching the reaction, followed by extraction and purification. nih.gov

First, the reaction mixture is diluted with water and the product is extracted into an organic solvent like dichloromethane. nih.gov The combined organic layers are then dried over an anhydrous salt, such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

For obtaining high-purity material, flash column chromatography over silica (B1680970) gel is the standard method. nih.govrsc.org This technique separates the desired product from unreacted starting materials, the catalyst, and any byproducts based on differences in polarity. The fractions are collected, and the solvent is evaporated to afford the purified this compound. The purity of the final compound is typically confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Mechanistic Investigations of 1 Bromo 4 Allyloxy 2,6 Dimethylbenzene Transformations

Fundamental Aromatic Reactivity Analysis

The reactivity of the aromatic core of 1-Bromo-4-allyloxy-2,6-dimethylbenzene is dictated by the interplay of the directing effects of its substituents. The allyloxy group, an ether, is an activating ortho-, para-director due to the lone pairs on the oxygen atom which can be donated into the ring through resonance. Conversely, the bromine atom is a deactivating ortho-, para-director, withdrawing electron density inductively while donating weakly through resonance. The two methyl groups are weakly activating and also ortho-, para-directing.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene (B151609) ring. mdpi.comsustech.edu.cn The regioselectivity of this attack on this compound is determined by the combined influence of its substituents. The strongly activating and para-directing allyloxy group, along with the two ortho, para-directing methyl groups, would be expected to direct incoming electrophiles to the positions ortho and para to themselves. However, the positions ortho to the allyloxy group are already occupied by the methyl groups. The position para to the allyloxy group is occupied by the bromine atom.

Therefore, the most likely positions for electrophilic attack are the carbons ortho to the bromine atom (meta to the allyloxy group). While the bromine atom is a deactivating group, it still directs incoming electrophiles to the ortho and para positions. The para position is already substituted with the allyloxy group. The positions ortho to the bromine are also meta to the allyloxy group. The directing effects of the substituents are summarized in the table below.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-Br1Inductive: WithdrawingResonance: DonatingOrtho, Para
-OAllyl4Inductive: WithdrawingResonance: Donating (Strong)Ortho, Para
-CH₃2, 6Inductive: DonatingHyperconjugation: DonatingOrtho, Para

Given the steric hindrance from the two methyl groups flanking the allyloxy group and the bromine atom, electrophilic substitution on the available positions would be challenging. The combined electronic effects suggest that the positions meta to the strongly activating allyloxy group would be the most deactivated, making electrophilic substitution at these positions less favorable.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. organic-chemistry.org For this compound, the bromine atom serves as the leaving group. The feasibility of NAS is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of this compound, the ring is substituted with electron-donating methyl groups and an electron-donating allyloxy group. These groups increase the electron density of the ring, making it less susceptible to nucleophilic attack. Therefore, classical SNAr (addition-elimination) mechanisms are generally unfavorable under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. libretexts.orgnih.gov For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The Stille reaction offers another pathway for C-C bond formation, utilizing an organotin reagent. The mechanism is similar to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. The choice between these methods often depends on the functional group tolerance and the availability of the respective organometallic reagents.

Copper-Catalyzed C-Heteroatom Coupling Mechanisms (e.g., Ullmann-Type Reactions)

Copper-catalyzed reactions, particularly Ullmann-type couplings, are effective for forming carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgnih.gov The reaction of this compound with amines or alcohols in the presence of a copper catalyst and a base can lead to the corresponding N-aryl or O-aryl products. The classic Ullmann condensation typically requires harsh reaction conditions, but the development of ligand-assisted protocols has enabled these transformations to occur under milder conditions. rsc.org The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, followed by oxidative addition of the aryl bromide to the copper center, and subsequent reductive elimination. rsc.org

Role of Ligand Design in Catalytic Performance

The success and efficiency of both palladium- and copper-catalyzed cross-coupling reactions are heavily reliant on the choice of ligand coordinated to the metal center. clockss.orgnih.gov Ligands play a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

In palladium catalysis, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov These ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover. The specific ligand can also influence the regioselectivity and stereoselectivity of the reaction.

For copper-catalyzed reactions, a variety of ligands, including diamines, amino acids, and phenanthrolines, have been shown to be effective. nih.govresearchgate.net The design of these ligands can modulate the solubility and reactivity of the copper catalyst, allowing for reactions to proceed at lower temperatures and with a broader range of substrates. The development of new and improved ligands continues to be an active area of research to expand the scope and utility of these important transformations. sustech.edu.cnnih.gov

Pericyclic Rearrangement Studies

Pericyclic reactions, such as the Claisen rearrangement, are a key class of transformations for allyl aryl ethers. The substitution pattern of this compound, with methyl groups at both ortho positions, dictates a unique reaction pathway compared to unsubstituted or monosubstituted analogues.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that occurs upon heating an allyl aryl ether. In a typical reaction, the allyl group migrates from the oxygen atom to an ortho position of the aromatic ring, followed by tautomerization to restore aromaticity. However, in the case of this compound, both ortho positions are blocked by methyl groups. This steric hindrance prevents the direct ortho-rearrangement.

Consequently, the reaction is expected to proceed through a two-step sequence involving an initial acs.orgacs.org-sigmatropic rearrangement to form a dienone intermediate, followed by a acs.orgacs.org-Cope rearrangement. This second rearrangement relocates the allyl group to the para position. A final tautomerization step then yields the aromatic product, 2-allyl-4-bromo-2,6-dimethylphenol. This sequential Claisen-Cope rearrangement is a well-documented pathway for di-ortho-substituted allyl aryl ethers. acs.orgorgsyn.org

The reaction can be facilitated by thermal conditions or by the use of Lewis acids. For instance, bulky Lewis acids like methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) have been successfully employed to promote para-Claisen rearrangements in sterically hindered systems. acs.orgorgsyn.org

Regioselectivity and Stereochemical Aspects in Rearrangements

The regioselectivity of the Claisen rearrangement in this compound is highly controlled by the substitution pattern. With the ortho positions occupied, the rearrangement is directed exclusively to the para position.

From a stereochemical perspective, the Claisen rearrangement is known to proceed through a highly ordered, chair-like six-membered transition state. This concerted mechanism ensures a high degree of stereospecificity. If a chiral, non-racemic allyl group were used in the starting material, the chirality would be transferred to the product with a predictable stereochemical outcome. For example, an (E)-configured substituent on the allyl group would predominantly lead to a specific diastereomer of the product.

The subsequent Cope rearrangement also proceeds through a concerted, stereospecific pathway, thus preserving the stereochemical integrity established in the initial Claisen rearrangement.

Radical Reaction Pathways in Halogenated Aromatics

The bromine atom in this compound provides a handle for initiating radical reactions. The generation of an aryl radical from this compound can lead to a variety of transformations, including intramolecular reactions involving the tethered allyl group.

Generation and Detection of Aryl Radical Intermediates

The aryl radical, 4-allyloxy-2,6-dimethylphenyl radical, can be generated from this compound through several established methods. A common approach involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride (n-Bu₃SnH).

Alternatively, photoredox catalysis offers a milder method for generating aryl radicals. In this approach, a photocatalyst absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with the aryl bromide to generate the aryl radical and the bromide anion.

The detection of these transient aryl radical intermediates can be achieved through various techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for directly observing and characterizing radical species. Chemical trapping experiments, where a radical trap is added to the reaction mixture to form a stable, characterizable product, can also provide indirect evidence for the presence of the aryl radical.

Electron Transfer Mechanisms in Oxidative Addition Processes

In the context of transition metal-catalyzed cross-coupling reactions, the first step often involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). This process can proceed through different mechanisms, including a one-electron radical pathway.

For this compound, an oxidative addition to a nickel(0) complex, for example, could be initiated by an outer-sphere electron transfer from the metal to the aryl bromide. This would generate an aryl radical and a nickel(I) species. The steric hindrance from the two ortho-methyl groups might favor this electron transfer pathway over a concerted, three-centered oxidative addition mechanism.

The relative favorability of the radical versus non-radical pathway is influenced by factors such as the electronic properties of the ligand on the metal center and the solvent.

Intramolecular Radical Trapping Experiments

Once the 4-allyloxy-2,6-dimethylphenyl radical is generated, it can undergo intramolecular reactions. The tethered allyl group provides an excellent internal trap for the aryl radical. An intramolecular radical cyclization can occur, where the aryl radical adds to the double bond of the allyl group.

The regioselectivity of this cyclization is governed by Baldwin's rules. A 5-exo-trig cyclization is generally favored, which would lead to the formation of a five-membered ring. This cyclization would produce a methyl-substituted dihydrofuran ring fused to the aromatic system. The resulting alkyl radical would then be quenched by a hydrogen atom source in the reaction mixture, such as tributyltin hydride, to give the final product.

Such intramolecular radical trapping experiments are valuable for confirming the generation of the aryl radical and for synthesizing complex heterocyclic structures. The table below outlines the expected products from such a reaction.

Starting MaterialRadical IntermediateCyclization ModeExpected Product
This compound4-allyloxy-2,6-dimethylphenyl radical5-exo-trig5,7-Dimethyl-1,3,3a,7a-tetrahydrobenzofuran

This intramolecular cyclization provides a powerful synthetic route to functionalized benzofuran (B130515) derivatives, which are common motifs in natural products and pharmaceuticals.

Computational and Theoretical Studies on 1 Bromo 4 Allyloxy 2,6 Dimethylbenzene Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intricacies of reactions involving analogs of 1-Bromo-4-allyloxy-2,6-dimethylbenzene.

Density Functional Theory (DFT) Applications in Reaction Studies

DFT methods, with the B3LYP exchange-correlation functional being a common choice, have been widely applied to study the Claisen rearrangement of substituted aryl allyl ethers. researchgate.netnih.gov These computational studies are crucial for mapping the entire reaction pathway, identifying equilibrium geometries of reactants, intermediates, and products, and characterizing the transition states. researchgate.net For instance, in the Claisen rearrangement of allyl phenyl ether, DFT calculations have confirmed a mechanism involving a researchgate.netresearchgate.net-sigmatropic shift. researchgate.net The transition states are identified by the presence of a single imaginary frequency, which corroborates the proposed concerted, yet often asynchronous, mechanism. researchgate.netlibretexts.org

The application of Bonding Evolution Theory (BET), which combines DFT with the topological analysis of the Electron Localization Function (ELF), has provided an even deeper understanding of the bond-breaking and bond-forming processes during the rearrangement. researchgate.netrsc.org This analysis reveals the step-by-step electronic changes, such as the dearomatization of the phenyl ring and the formation of the new carbon-carbon bond. rsc.org

Prediction of Reactivity Descriptors and Site Selectivity

A significant aspect of computational studies on these analogs is the prediction of reactivity and regioselectivity. For unsymmetrically substituted aryl allyl ethers, the allyl group can migrate to one of two ortho positions. DFT-based reactivity descriptors help in predicting the preferred site of reaction.

Population analysis methods such as Mulliken, Löwdin, Hirshfeld, and Natural Population Analysis (NPA) are used to determine the atomic charges on the aromatic carbons. researchgate.netchemrxiv.org A general finding is that the ortho-carbon atom with a higher negative charge is the more likely site for the electrophilic attack of the allyl group, thus leading to the major product. researchgate.netchemrxiv.org

Furthermore, conceptual DFT provides reactivity indices like the Fukui function, which can quantify the local reactivity at different sites of the molecule. These descriptors are valuable in understanding the influence of various substituents on the site selectivity of the Claisen rearrangement. chemrxiv.org

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling provides a lens to view the dynamic aspects of the reaction, including the energy landscape and the conformational behavior of the molecule.

Elucidation of Energetic Profiles and Reaction Barriers

A primary goal of molecular modeling in this context is to elucidate the energetic profile of the Claisen rearrangement. This involves calculating the relative energies of the reactant, transition state(s), intermediates, and products. The difference in energy between the reactant and the transition state gives the activation energy or reaction barrier, which is a key determinant of the reaction rate.

Computational studies on analogs such as substituted aryl propargyl ethers, which undergo a similar rearrangement, provide concrete data on these energy barriers. For example, DFT calculations (ωB97X-D/6-31G(d)) on 2,6-dimethylphenyl propargyl ether, an analog of the title compound, have quantified the Gibbs free energy of activation (ΔG‡). nsf.gov These calculations demonstrate that the presence of substituents significantly alters the activation barriers. nsf.govnih.gov

Below is a table of calculated free energy barriers for the Claisen rearrangement of relevant analog compounds.

Analog CompoundReaction PathwayCalculated ΔG‡ (kcal/mol)Reference
2,6-Dimethylphenyl Propargyl EtherClaisen Rearrangement33.1 nsf.gov
Phenyl Propargyl EtherClaisen Rearrangement at C2/C632.1 nsf.gov
3-Nitrophenyl Propargyl EtherClaisen Rearrangement at C231.7 nsf.gov
3-Nitrophenyl Propargyl EtherClaisen Rearrangement at C633.3 nsf.gov

Conformational Analysis of Flexible Aliphatic Components

The three-dimensional structure of the reactant, particularly the conformation of the flexible allyloxy side chain, plays a crucial role in determining the stereochemical and regiochemical outcome of the Claisen rearrangement. stackexchange.com The reaction proceeds through a chair-like or boat-like six-membered transition state, and the pre-existing conformational preferences of the reactant can favor one transition state over the other. organic-chemistry.org

Computational studies have concluded that the preferred conformation of the starting aryl allyl ether, with no exceptions, leads to the major isomeric product. stackexchange.com The relative stability of different conformers, and consequently the transition states they lead to, is governed by the electronic effects of the substituents on the aromatic ring. stackexchange.com Conformational analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angles of the allyloxy group to identify the most stable conformers. researchgate.net

Analysis of Stereoelectronic Effects and Substituent Influences

The electronic nature and position of substituents on the benzene (B151609) ring of aryl allyl ethers profoundly influence the reactivity and selectivity of the Claisen rearrangement. Computational studies have been vital in dissecting these influences.

It has been established that electronic effects are generally more significant than steric effects in dictating the regioselectivity of the reaction. stackexchange.com For meta-substituted aryl allyl ethers, electron-donating groups (like methyl) tend to direct the allyl group to the ortho position further away from the substituent. researchgate.netchemrxiv.org Conversely, electron-withdrawing groups (like nitro) favor migration to the ortho position closer to the substituent. researchgate.netnsf.gov

For example, in the rearrangement of 3-nitrophenyl propargyl ether, the transition state leading to attack at the C2 position (adjacent to the nitro group) is favored by 1.6 kcal/mol over the attack at C6. nsf.gov This preference is attributed to the electronic stabilization provided by the electron-withdrawing nitro group. In contrast, studies on the photo-Claisen rearrangement have shown that electron-donating groups like methoxy (B1213986) and methyl accelerate the reaction, while electron-withdrawing groups like cyano and trifluoromethyl slow it down. nih.gov The presence of ortho-substituents, such as the two methyl groups in analogs of this compound, can block the initial researchgate.netresearchgate.net rearrangement, forcing a subsequent Cope rearrangement to the para position. organic-chemistry.org

Impact of Allyloxy Group on Aromatic Reactivity

The allyloxy group (–O–CH₂CH=CH₂) is a significant determinant of the reactivity of the benzene ring. As an alkoxy group, it functions as a potent activating group in electrophilic aromatic substitution reactions. libretexts.org This activation stems from the interplay of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect. researchgate.net

The oxygen atom of the allyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+M effect). researchgate.net This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. acs.org This resonance effect is particularly pronounced at the ortho and para positions, leading to a significant increase in electron density at these sites.

Conversely, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bond framework. libretexts.org However, for oxygen-containing substituents, the resonance effect typically dominates the inductive effect, resulting in a net activation of the aromatic ring. nih.gov Computational studies on analogous compounds, such as anisole (B1667542) (methoxybenzene), have consistently shown that alkoxy groups increase the rate of electrophilic substitution by several orders of magnitude compared to unsubstituted benzene. libretexts.org

Table 1: Relative Activating Strength of Common Substituents in Electrophilic Aromatic Substitution

SubstituentEffectRelative Reactivity Compared to BenzeneDirecting Influence
-NH₂Strong Activator~1000xOrtho, Para
-OHStrong Activator~100xOrtho, Para
-OR (e.g., Allyloxy) Strong Activator ~10-100x Ortho, Para
-CH₃Weak Activator~20-25xOrtho, Para
-HReference1x-
-BrWeak Deactivator~0.03xOrtho, Para
-NO₂Strong Deactivator~10⁻⁶xMeta

This table presents generalized data based on established principles of physical organic chemistry. libretexts.org

Influence of Methyl Substituents on Electrophilic Attack

The two methyl groups at the 2 and 6 positions of the benzene ring in this compound also exert a significant influence on the molecule's reactivity and the regioselectivity of electrophilic attack.

Methyl groups are classified as activating groups, albeit weaker than the allyloxy group. researchgate.net Their activating nature arises from two principal effects:

Hyperconjugation: The sigma electrons of the C-H bonds in the methyl groups can overlap with the π-system of the aromatic ring. This delocalization of electron density further stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. nih.gov This stabilization lowers the activation energy for the reaction.

The presence of two methyl groups flanking the allyloxy group creates significant steric hindrance around the ortho positions (positions 3 and 5 relative to the allyloxy group). nih.gov While the electronic effects of the allyloxy and methyl groups direct incoming electrophiles to the ortho and para positions, the steric bulk of the methyl groups will likely disfavor attack at the adjacent ortho positions. Therefore, electrophilic attack would be sterically hindered at the positions next to the methyl groups.

In the case of this compound, the positions ortho to the strongly activating allyloxy group are positions 3 and 5. The position para to the allyloxy group is position 1, which is already substituted with a bromine atom. The methyl groups at positions 2 and 6 further activate the ring and, due to their ortho, para-directing nature, would also favor substitution at positions 3 and 5 (ortho to one methyl and meta to the other) and position 4 (para to both methyls). However, the bromine at position 1 is a weak deactivator but is also ortho, para-directing.

The ultimate regioselectivity of an electrophilic attack will be a complex interplay of these electronic and steric factors. Computational models, such as those based on Density Functional Theory (DFT), can calculate the energies of the possible carbocation intermediates (sigma complexes) to predict the most likely site of substitution. researchgate.net For this compound, the most activated and sterically accessible positions for electrophilic attack are positions 3 and 5.

Table 2: Predicted Influence of Substituents on Electrophilic Attack on this compound

PositionSubstituentElectronic Effect on PositionSteric HindrancePredicted Favorability for Electrophilic Attack
1-BrDeactivating, Ortho/Para Directing-Substituted
2-CH₃Activating, Ortho/Para DirectingHighLow
3-HActivated by Allyloxy (ortho) and one Methyl (ortho)ModerateHigh
4-O-AllylStrong Activator, Ortho/Para Directing-Substituted
5-HActivated by Allyloxy (ortho) and one Methyl (ortho)ModerateHigh
6-CH₃Activating, Ortho/Para DirectingHighLow

This table is a qualitative prediction based on established principles of substituent effects in electrophilic aromatic substitution.

Role of 1 Bromo 4 Allyloxy 2,6 Dimethylbenzene As a Synthetic Building Block

Construction of Complex Organic Architectures

The unique arrangement of a bromo substituent, an allyloxy group, and two methyl groups on a benzene (B151609) ring endows 1-Bromo-4-allyloxy-2,6-dimethylbenzene with significant potential in the synthesis of complex organic molecules. These features allow for sequential and regioselective reactions to build sophisticated molecular frameworks.

Synthesis of Advanced Aromatic and Polyaromatic Frameworks

The presence of the bromo group on the aromatic ring is a key feature that enables the participation of this compound in various cross-coupling reactions. These reactions are foundational in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the elaboration of simple aromatic systems into more complex polyaromatic hydrocarbons (PAHs).

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are powerful tools for the formation of biaryl linkages and the introduction of unsaturated substituents. For instance, in a Suzuki coupling reaction, this compound can be reacted with an arylboronic acid to form a biphenyl derivative. The reaction conditions for such transformations are typically mild and tolerant of a wide range of functional groups, including the allyloxy moiety present in the molecule.

Reaction Type Catalyst Base Solvent Temperature (°C) Potential Product
Suzuki CouplingPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-Allyloxy-2,6-dimethyl-[1,1'-biphenyl]
Heck CouplingPd(OAc)₂Et₃NDMF100-1204-Allyloxy-2,6-dimethyl-1-vinylbenzene
Sonogashira CouplingPdCl₂(PPh₃)₂/CuIEt₃NTHF50-701-(Allyloxy)-4-(phenylethynyl)-3,5-dimethylbenzene

This table presents illustrative examples of potential cross-coupling reactions and typical conditions based on established methodologies.

Incorporation into Heterocyclic Compound Synthesis

The allyloxy group of this compound is a versatile functional handle for the synthesis of various heterocyclic compounds. One of the most notable reactions of aryl allyl ethers is the Claisen rearrangement, a thermal or Lewis acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement that results in the formation of an ortho-allyl phenol (B47542). scirp.org In the case of this compound, the presence of methyl groups at both ortho positions (2- and 6-positions) would direct the allyl group to the para-position relative to the oxygen, a process known as a para-Claisen rearrangement. However, since the para position is occupied by the bromo atom, this pathway is blocked.

An alternative and highly valuable transformation is the intramolecular cyclization of the allyl group. For instance, treatment with a suitable catalyst could induce cyclization onto the aromatic ring to form a dihydrofuran or dihydropyran ring fused to the benzene core. Furthermore, the double bond of the allyl group can be subjected to various transformations, such as epoxidation or dihydroxylation, to introduce new functionalities that can then be used to construct heterocyclic rings.

Development of Novel Functional Materials and Precursors

The tailored substitution pattern of this compound makes it an intriguing candidate as a precursor for the synthesis of novel functional materials with specific electronic and structural properties.

Application in Liquid Crystal and Conducting Polymer Synthesis

The rigid aromatic core of this compound, combined with the potential for elongation through cross-coupling reactions, makes it a suitable building block for the synthesis of liquid crystalline materials. The introduction of long alkyl or alkoxy chains via substitution of the bromo group can lead to molecules with the characteristic rod-like shape required for liquid crystallinity.

In the realm of conducting polymers, the bromo-functionality allows for the polymerization of this monomeric unit through reactions like Yamamoto or Grignard metathesis polymerization. The resulting polymers would feature a poly(p-phenylene) backbone with pendant allyloxy and methyl groups, which could influence the polymer's solubility, processability, and electronic properties.

Engineering of Organic Frameworks with Defined Topologies

The difunctional nature of this compound, with a reactive bromo group and a modifiable allyloxy group, makes it a potential building block for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The bromo group can be converted to other functionalities, such as a carboxylic acid or an amine, which can then act as linkers to connect with other organic struts or metal nodes to form extended, porous structures with well-defined topologies.

Applications in Advanced Organic Synthesis Research

Beyond its potential in materials science, this compound can serve as a valuable tool in fundamental organic synthesis research. The interplay of the different functional groups on the aromatic ring can be exploited to study reaction mechanisms, regioselectivity, and the development of new synthetic methodologies.

For example, the steric hindrance provided by the two methyl groups flanking the allyloxy group can influence the reactivity of the nearby bromo substituent in cross-coupling reactions. This can provide insights into the role of sterics in the efficiency and outcome of such transformations.

Utilization as a Scaffold for Ligand Design in Catalysis

A comprehensive review of available scientific literature reveals a notable absence of specific examples detailing the use of this compound as a foundational scaffold for ligand design in catalysis. While aryl bromides, in general, are extensively used as precursors in the synthesis of phosphine (B1218219) ligands and other coordinating molecules for transition metal catalysts, direct application of this particular substituted benzene derivative is not prominently documented in peer-reviewed research.

The general synthetic utility of aryl bromides stems from their reactivity in cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These reactions allow for the introduction of a wide variety of functional groups, including those that can coordinate to metal centers. Theoretically, the bromine atom in this compound could be substituted with phosphorus, nitrogen, or sulfur-containing moieties to create novel ligands. The presence of the allyloxy and dimethyl groups could offer steric and electronic modulation of the resulting catalyst, potentially influencing its activity, selectivity, and stability. However, specific instances of such applications involving this compound are not found in the surveyed literature.

Below is a hypothetical reaction scheme illustrating the potential, yet undocumented, utility of this compound in ligand synthesis.

ReactantReagentProduct (Hypothetical Ligand)
This compound1. n-BuLi 2. PPh₂Cl(4-allyloxy-2,6-dimethylphenyl)diphenylphosphine
This compoundPd₂(dba)₃, P(t-Bu)₃, NaOt-Bu, AnilineN-(4-allyloxy-2,6-dimethylphenyl)aniline

This table represents potential synthetic routes and has not been experimentally verified in published literature for this specific compound.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the creation of collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. Current time information in Pasuruan, ID. The core principle of DOS involves the synthesis of molecules with varied skeletal frameworks and stereochemistry, often starting from a common precursor.

Despite the potential of this compound to serve as a versatile starting material for DOS libraries, there is a lack of specific documented examples of its use in this context within the scientific literature. The functional handles present in the molecule—the aryl bromide, the allyl group, and the aromatic ring—offer multiple points for diversification.

Theoretically, the molecule could be subjected to a variety of transformations to generate a library of diverse compounds:

Modification of the Aryl Bromide: The bromine atom can be replaced through various cross-coupling reactions to introduce a wide range of substituents.

Reactions of the Allyl Group: The double bond in the allyloxy group can undergo reactions such as dihydroxylation, epoxidation, or metathesis to introduce further diversity.

Modification of the Aromatic Ring: The aromatic ring itself can be further functionalized through electrophilic aromatic substitution, although the existing substituents would direct the position of new groups.

A hypothetical DOS approach starting from this compound is outlined below, illustrating its potential but currently unexploited role in generating molecular diversity.

Starting MaterialDiversification Step 1 (Aryl Bromide)Diversification Step 2 (Allyl Group)Potential Scaffold Class
This compoundSuzuki Coupling with various boronic acidsDihydroxylationSubstituted biaryls with diol functionality
This compoundSonogashira Coupling with terminal alkynesClick Chemistry on the alkyneTriazole-containing aromatic compounds
This compoundBuchwald-Hartwig Amination with diverse aminesEpoxidation followed by ring-openingAryl amines with functionalized side chains

This table is a conceptual illustration of how this compound could be used in a DOS workflow and does not represent documented experimental work.

Advanced Analytical Techniques in Characterization of 1 Bromo 4 Allyloxy 2,6 Dimethylbenzene and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular characterization, offering insights into the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular skeleton and identify the chemical environment of each atom.

For 1-Bromo-4-allyloxy-2,6-dimethylbenzene, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by the substitution pattern on the benzene (B151609) ring. The two methyl groups attached to the benzene ring, being chemically equivalent due to molecular symmetry, would likely produce a single, sharp signal in the upfield region (around δ 2.0-2.5 ppm). The protons of the allyloxy group would exhibit characteristic signals: the -O-CH₂- protons adjacent to the oxygen would be shifted downfield, while the vinylic protons (-CH=CH₂) would appear further downfield, each with specific coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would produce a single peak. libretexts.org The chemical shifts would be indicative of the carbon's environment; for instance, aromatic carbons typically resonate between δ 100-160 ppm, with the carbon atom bonded to the bromine atom (the ipso-carbon) showing a characteristic shift influenced by the "heavy atom effect". stackexchange.com The carbons of the methyl and allyloxy groups would have distinct signals in the upfield region of the spectrum. libretexts.orgdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H 6.8 - 7.5 -
-O-CH ₂- 4.4 - 4.6 68 - 70
-CH =CH₂ 5.9 - 6.1 132 - 134
-CH=CH 5.2 - 5.4 117 - 119
Ar-CH 2.2 - 2.4 16 - 18
C -Br (ipso) - 115 - 120
C -O (ipso) - 155 - 158

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of almost equal intensity.

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a unique fingerprint of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the allyl group, the bromine atom, or methyl radicals. The analysis of these fragments helps to confirm the presence of the different structural components of the molecule. For instance, a prominent peak corresponding to the loss of the allyl group (C₃H₅) would strongly suggest the presence of the allyloxy substituent.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are based on the ⁷⁹Br isotope. The corresponding ⁸¹Br peaks would be observed at m/z + 2.)

Fragment Ion Structure Predicted m/z
[M]⁺ [C₁₁H₁₃BrO]⁺ 240
[M - C₃H₅]⁺ [C₈H₈BrO]⁺ 199
[M - Br]⁺ [C₁₁H₁₃O]⁺ 161

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a compound is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing the characteristic vibrational frequencies of the functional groups.

In the IR spectrum of this compound, several key absorption bands would be expected. The C-H stretching vibrations of the aromatic ring and the vinyl group of the allyl substituent would appear above 3000 cm⁻¹. The C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the allyl group would produce peaks in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O-C ether linkage would be prominent in the fingerprint region, typically around 1250-1000 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic & Vinylic C-H Stretching 3100 - 3000
Aliphatic C-H (methyl) Stretching 2980 - 2850
Aromatic C=C Stretching 1600 - 1450
Vinylic C=C Stretching ~1645
C-O-C (ether) Asymmetric Stretching 1275 - 1200

Chromatographic and Separation Sciences for Purity and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of a desired compound and the assessment of its purity.

Advanced Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for its identification when compared to a standard. By analyzing the chromatogram, the presence of impurities can be detected, and the purity of the sample can be calculated from the relative peak areas.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. nist.gov this compound, being a relatively volatile organic molecule, can be effectively analyzed by GC. The compound is vaporized and passed through a column with a carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. GC is highly effective for monitoring the progress of a chemical reaction by analyzing the disappearance of reactants and the appearance of products over time. It is also an excellent tool for determining the purity of the final product. When coupled with a mass spectrometer (GC-MS), it provides not only the retention time but also the mass spectrum of each separated component, allowing for their definitive identification. nist.gov

Column Chromatography for Purification Strategies

Column chromatography stands as a cornerstone technique for the purification of synthetic chemical compounds, including this compound and its derivatives. This method is indispensable for separating the desired product from unreacted starting materials, byproducts, and other impurities generated during a chemical reaction. The efficacy of the separation is contingent on the differential partitioning of the components of the mixture between a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents.

The selection of the stationary and mobile phases is critical and is tailored to the polarity of the compounds being separated. For non-polar compounds, a non-polar solvent system is generally employed, while more polar compounds necessitate the use of more polar solvents to facilitate their elution from the column.

In the context of purifying brominated aromatic compounds, which are structurally related to this compound, specific chromatographic conditions have been reported. For instance, the purification of similar bromo-substituted aromatic molecules has been successfully achieved using silica gel column chromatography. The choice of eluent plays a pivotal role in achieving a clean separation.

Detailed research findings on the purification of analogous brominated aromatic compounds provide insight into the strategies that would be applicable to this compound. For example, in the purification of 1-bromo-2,4-dimethylbenzene, a crude reaction mixture was purified by column chromatography using 100% hexane (B92381) as the eluent. rsc.org Similarly, 1-bromonaphthalene (B1665260) was separated from a reaction mixture, which also contained 1,8-dibromonaphthalene, using column chromatography with 100% hexane. rsc.org This suggests that for relatively non-polar bromoarenes, a simple hydrocarbon eluent is effective.

The following table summarizes the column chromatography conditions used for the purification of various brominated aromatic compounds, which can serve as a guide for developing purification protocols for this compound and its derivatives.

Compound PurifiedStationary PhaseMobile Phase (Eluent)Reference
1-bromo-2,4-dimethylbenzeneSilica Gel100% Hexane rsc.org
1-bromonaphthaleneSilica Gel100% Hexane rsc.org
1,4-dibromo-2-methylnaphthaleneSilica Gel100% Hexane rsc.org

These examples underscore the utility of column chromatography in isolating pure bromo-aromatic compounds. The straightforward nature of the solvent system for these separations highlights an efficient approach to purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-allyloxy-2,6-dimethylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Route 1 : Utilize nucleophilic aromatic substitution (NAS) by reacting 2,6-dimethylphenol with allyl bromide in the presence of a base (e.g., K₂CO₃) to form the allyloxy intermediate, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions .
  • Route 2 : Direct coupling of pre-brominated aromatic precursors (e.g., 1-bromo-2,6-dimethylbenzene) with allyl alcohol via Mitsunobu or Ullmann-type reactions .
  • Critical Factors : Temperature control (e.g., 60–80°C for bromination), solvent polarity (e.g., DMF for NAS), and stoichiometric ratios (e.g., 1.2 equivalents of allyl bromide) significantly impact yield (reported 65–85%) and purity (>95% by GC/HPLC) .

Q. How should researchers purify and characterize this compound to ensure reproducibility?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are effective for removing byproducts like unreacted allyl bromide or di-substituted derivatives .
  • Characterization :
  • NMR : Confirm allyloxy group presence via 1H^1H-NMR (δ 4.5–5.5 ppm for allylic protons) and bromine substitution via 13C^{13}C-NMR (C-Br coupling at ~105 ppm) .
  • GC/HPLC : Use >95% purity thresholds with internal standards for batch consistency .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption .
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Neutralize spills with activated carbon and dispose via hazardous waste protocols (H400/H402 compliance) .

Advanced Research Questions

Q. How do electronic and steric effects of the allyloxy and methyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-donating methyl groups (ortho/para to Br) enhance bromine's electrophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations show a 0.3 eV reduction in activation energy compared to non-methylated analogs .
  • Steric Effects : Allyloxy groups introduce steric hindrance, requiring bulky ligands (e.g., SPhos) for Pd-catalyzed reactions. Kinetic studies (e.g., TOF-MS) reveal slower transmetallation steps vs. less hindered substrates .

Q. What are the decomposition pathways of this compound under thermal or oxidative stress, and how can stability be enhanced?

  • Methodological Answer :

  • Thermal Degradation : At >120°C, allyloxy cleavage forms 2,6-dimethylphenol and brominated byproducts (identified via TGA-MS). Stabilizers like BHT (0.1% w/w) reduce free radical formation .
  • Oxidative Pathways : Exposure to O₂/light generates quinone derivatives (UV-Vis absorbance at 320 nm). Encapsulation in cyclodextrins or ionic liquids improves oxidative stability by 40–60% .

Q. How can computational modeling predict the interactions of this compound in supramolecular systems or biological assays?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with proteins (e.g., cytochrome P450). The bromine atom shows high affinity for hydrophobic pockets (ΔG = -8.2 kcal/mol) .
  • MD Simulations : Simulate solvent effects (e.g., chloroform vs. water) to predict aggregation behavior. Radial distribution functions (RDFs) indicate π-π stacking dominance in apolar solvents .

Data Contradiction Analysis

Q. Conflicting reports exist on the regioselectivity of bromination in allyloxy-substituted aromatics. How can researchers resolve these discrepancies?

  • Methodological Answer :

  • Controlled Experiments : Compare bromination (NBS vs. Br₂) in model systems (e.g., 4-allyloxy toluene) to isolate electronic vs. steric effects. GC-MS analysis of products reveals Br₂ favors para-bromination (70%), while NBS shows ortho preference (55%) due to radical pathways .
  • Computational Validation : Calculate Fukui indices (Gaussian 09) to identify nucleophilic sites. Para positions show higher ff^- values (0.12 vs. 0.08 for ortho), aligning with Br₂ results .

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